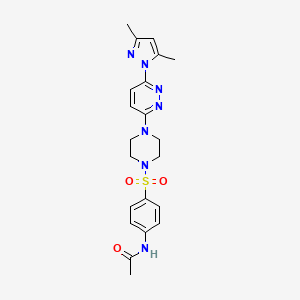
N-(4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridazine ring, a piperazine ring, a sulfonyl group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The pyrazole and pyridazine rings are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
N-(4-((4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide derivatives have been investigated for their potential antimalarial activity. A study focused on the reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, exploring their in vitro antimalarial activity and ADMET properties. The most active sulfonamide displayed excellent antimalarial activity with promising selectivity due to the presence of a quinoxaline moiety attached to the sulfonamide ring system. Furthermore, molecular docking studies revealed these compounds' affinity against key proteins related to malaria and SARS-CoV-2, suggesting a potential avenue for COVID-19 treatment as well (Fahim & Ismael, 2021).
Antioxidant Properties
Research into novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has shown that these compounds possess moderate to significant antioxidant activities. This suggests their potential as a foundation for developing more potent biologically active compounds through further modification or derivatization (Ahmad et al., 2012).
Antimicrobial Agents
A study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use has shown promising results. Through the synthesis of diverse derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone, these compounds demonstrated potential as antimicrobial agents. Their structures were confirmed through various spectral analyses, and their in vitro antibacterial and antifungal activities showcased promising outcomes (Darwish et al., 2014).
Alzheimer's Disease Research
Compounds related to this compound have been studied for their potential application in Alzheimer's disease research. Specifically, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds showed significant in vitro activity against AChE and the ability to inhibit amyloid β aggregation, which is a key feature in the pathology of Alzheimer's disease (Umar et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of physiological processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, often resulting in downstream effects such as the modulation of enzymatic activity, alteration of signal transduction, or changes in gene expression .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level, often resulting in changes in cellular function, modulation of signal transduction pathways, or alterations in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Propiedades
IUPAC Name |
N-[4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O3S/c1-15-14-16(2)28(25-15)21-9-8-20(23-24-21)26-10-12-27(13-11-26)32(30,31)19-6-4-18(5-7-19)22-17(3)29/h4-9,14H,10-13H2,1-3H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJJBHYCYSMDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)

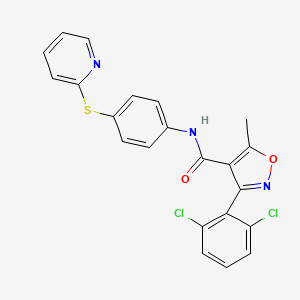
![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)
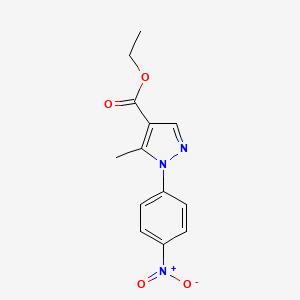
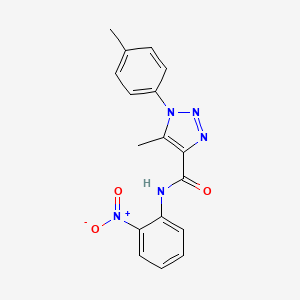

amine](/img/structure/B2477815.png)
![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)
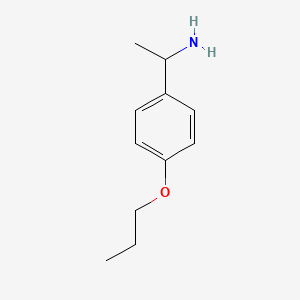
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)
![2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2477820.png)

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2477825.png)